molecular formula C19H17N3O4S B10991728 N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B10991728
M. Wt: 383.4 g/mol
InChI Key: YWQJQWYMTBZRTA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrimidine ring

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

InChI

InChI=1S/C19H17N3O4S/c1-11-7-12(2)21-19(20-11)27-9-14-4-6-16(26-14)18(23)22-13-3-5-15-17(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,22,23)

InChI Key

YWQJQWYMTBZRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and furan intermediates, followed by the introduction of the pyrimidine ring through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of new drugs.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, furan derivatives, and pyrimidine derivatives. Examples include:

    Benzodioxole derivatives: Compounds with similar aromatic ring structures.

    Furan derivatives: Compounds with similar heterocyclic ring structures.

    Pyrimidine derivatives: Compounds with similar nitrogen-containing ring structures.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in other similar compounds.

Biological Activity

The compound N-(1,3-benzodioxol-5-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound includes a benzodioxole moiety linked to a furan and a pyrimidine derivative, which contributes to its unique pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula

  • C : 16
  • H : 18
  • N : 4
  • O : 3
  • S : 1

Anticancer Activity

Recent studies have indicated that derivatives containing the benzodioxole structure exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of benzodioxole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values ranging from 26 µM to 65 µM , indicating moderate to high potency against cancer cells while sparing normal cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been assessed for its ability to inhibit enzymes involved in critical metabolic pathways.

α-Amylase Inhibition

In vitro studies showed that benzodioxole derivatives could inhibit α-amylase with IC50 values of 0.68 µM , suggesting their utility in managing diabetes through carbohydrate metabolism regulation .

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer and diabetes. Compounds like this compound have been investigated for their anti-inflammatory effects.

The anti-inflammatory activity is often linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways. In studies involving similar compounds, significant reductions in nitric oxide production were observed, highlighting their potential therapeutic applications in inflammatory conditions .

Comparative Analysis of Biological Activities

Biological ActivityCompoundIC50 Value (µM)Reference
AnticancerIIc26 - 65
α-Amylase InhibitionIIc0.68
Anti-inflammatoryVariousVaries

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